Aggrenox

Descripción general

Descripción

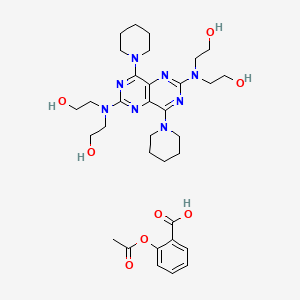

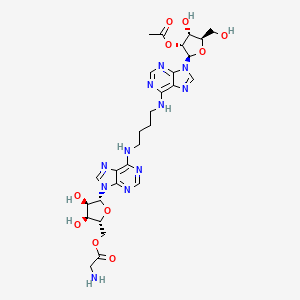

Esta combinación se utiliza principalmente como un agente antitrombótico para prevenir la formación de coágulos sanguíneos, lo que reduce el riesgo de accidente cerebrovascular y otros eventos cardiovasculares . El ácido acetilsalicílico actúa como anticoagulante, mientras que el dipiridamol inhibe la activación plaquetaria y causa vasodilatación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

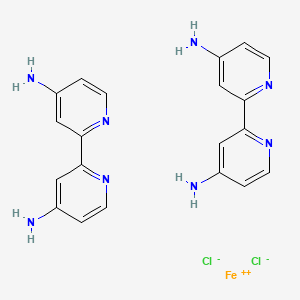

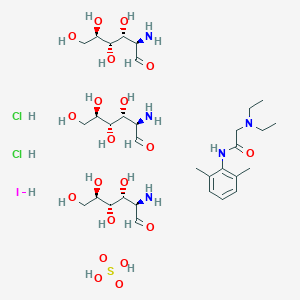

La síntesis del ácido acetilsalicílico implica la esterificación del ácido salicílico con anhídrido acético en presencia de un catalizador ácido como el ácido sulfúrico . El dipiridamol se sintetiza mediante un proceso de múltiples etapas que incluye la reacción de 2,6-diaminopirimidina con piperidina y reacciones posteriores para formar el compuesto final .

Métodos de Producción Industrial

La producción industrial de ácido acetilsalicílico generalmente implica reacciones de esterificación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza . La producción de dipiridamol implica varios pasos de purificación, incluida la cristalización y la filtración, para lograr el grado farmacéutico deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El ácido acetilsalicílico puede sufrir oxidación para formar ácido salicílico y ácido acético.

Hidrólisis: Tanto el ácido acetilsalicílico como el dipiridamol pueden sufrir hidrólisis. .

Sustitución: El ácido acetilsalicílico puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo éster.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno o el permanganato de potasio se pueden utilizar como agentes oxidantes.

Hidrólisis: Las condiciones ácidas o básicas facilitan las reacciones de hidrólisis

Sustitución: Los nucleófilos como los iones hidróxido se pueden utilizar para reacciones de sustitución.

Principales Productos

Aplicaciones Científicas De Investigación

La asasantina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las reacciones de esterificación e hidrólisis.

Biología: Investigado por sus efectos sobre la agregación plaquetaria y la formación de coágulos sanguíneos.

Medicina: Ampliamente utilizado en ensayos clínicos para prevenir accidentes cerebrovasculares y otros eventos cardiovasculares

Industria: Empleado en el desarrollo de formulaciones de liberación sostenida para una mejor administración de fármacos.

Mecanismo De Acción

El ácido acetilsalicílico inhibe la enzima ciclooxigenasa, lo que reduce la producción de prostaglandinas y tromboxanos, que están involucrados en la inflamación y la agregación plaquetaria . El dipiridamol inhibe las enzimas fosfodiesterasa, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) y monofosfato de guanosina cíclico (GMPc), que inhiben la agregación plaquetaria y causan vasodilatación . La combinación de estos mecanismos da como resultado un potente efecto antitrombótico .

Comparación Con Compuestos Similares

Compuestos Similares

Warfarina: Un anticoagulante que inhibe los factores de coagulación dependientes de la vitamina K.

Ticagrelor: Un inhibidor reversible del receptor P2Y12, utilizado para prevenir eventos trombóticos.

Singularidad

La singularidad de la asasantina radica en su combinación de ácido acetilsalicílico y dipiridamol, que proporciona un doble mecanismo de acción para prevenir la formación de coágulos sanguíneos. Esta combinación ha demostrado ser más eficaz que cualquiera de los agentes por sí solos para reducir el riesgo de accidente cerebrovascular y otros eventos cardiovasculares .

Propiedades

IUPAC Name |

2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHUXXDTQJPXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236543 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87653-67-6 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

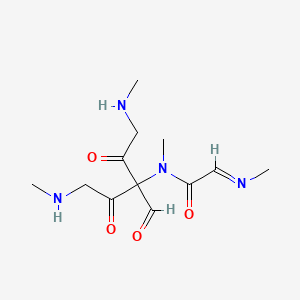

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate](/img/structure/B1220076.png)